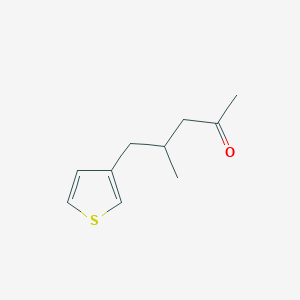
4-Methyl-5-(thiophen-3-yl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(thiophen-3-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-yl)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene with a suitable alkylating agent under acidic or basic conditions to introduce the 4-methylpentan-2-one moiety. Another approach is the Friedel-Crafts acylation of thiophene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4-Methyl-5-(thiophen-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-Methyl-5-(thiophen-3-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
作用機序
The mechanism of action of 4-Methyl-5-(thiophen-3-yl)pentan-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, which lacks the 4-methylpentan-2-one moiety.
2-Butylthiophene: A thiophene derivative with a butyl group.
2-Octylthiophene: A thiophene derivative with an octyl group.
Uniqueness
4-Methyl-5-(thiophen-3-yl)pentan-2-one is unique due to the presence of both a thiophene ring and a ketone group, which confer distinct chemical and biological properties
特性
CAS番号 |
65857-66-1 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
4-methyl-5-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C10H14OS/c1-8(5-9(2)11)6-10-3-4-12-7-10/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
BFZFSSRBKQBQNM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CSC=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


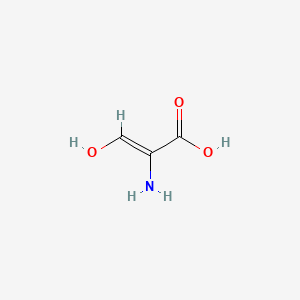
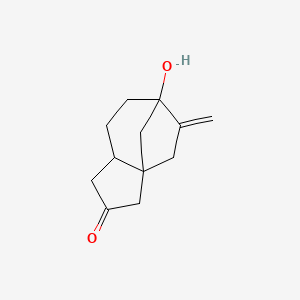
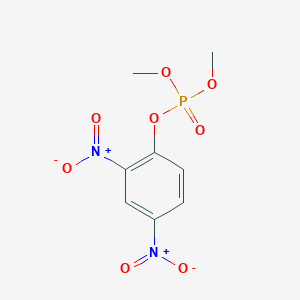
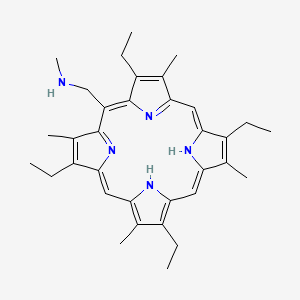
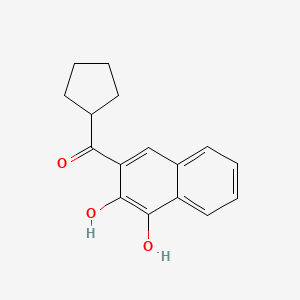
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
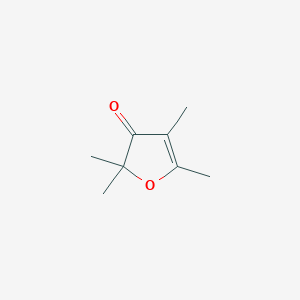
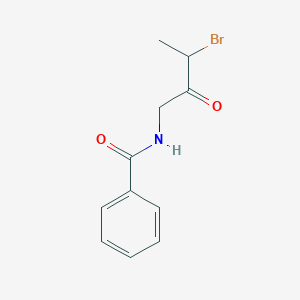
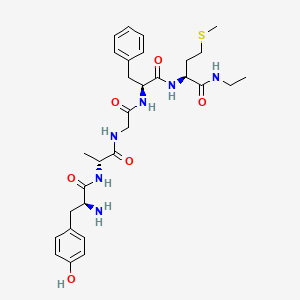
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
